Erythribyssin A
Description
Erythribyssin A is a pterocarpan, a class of naturally occurring heterocyclic compounds characterized by a benzopyranobenzofuran skeleton. It is isolated from plants of the Erythrina genus, notably Erythrina fusca and Erythrina lysistemon, which are rich sources of bioactive secondary metabolites . Pterocarpans like this compound are known for their diverse pharmacological properties, including antimicrobial, antioxidant, and enzyme-inhibitory activities.
Properties
Molecular Formula |
C22H24O5 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(6aS,11aS)-6a,9-dimethoxy-10-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-ol |
InChI |
InChI=1S/C22H24O5/c1-13(2)5-7-15-18(24-3)10-9-17-20(15)27-21-16-8-6-14(23)11-19(16)26-12-22(17,21)25-4/h5-6,8-11,21,23H,7,12H2,1-4H3/t21-,22+/m0/s1 |
InChI Key |
IGSYALWDCAHJEF-FCHUYYIVSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC2=C1O[C@@H]3[C@]2(COC4=C3C=CC(=C4)O)OC)OC)C |
Canonical SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2(COC4=C3C=CC(=C4)O)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythribyssin A involves several steps, including the prenylation of pterocarpan derivatives. The reaction conditions typically involve the use of polar aprotic solvents such as propylene carbonate, followed by the addition of emulsifiers like polysorbate .
Industrial Production Methods:
Chemical Reactions Analysis
Degradation Pathways
Erythromycin A undergoes pH-dependent degradation via distinct mechanisms:
Acidic Conditions (pH 3.0–5.5)
-
Primary pathway : Internal dehydration of erythromycin A-6,9-hemiketal → anhydroerythromycin A (via enol ether intermediate) .
-
Kinetics : Pseudo-first-order, buffer-independent rate constant at pH 4.0 .
Alkaline Conditions (pH 7.0–10.0)
-
Hydroxide-catalyzed lactonyl ester hydrolysis → erythromycin A enol ether .
-
Subsequent C13→C11 translactonization → pseudoerythromycin A enol ether .
C10-Methyl Activation
-
Oxidation : 3′-amino group → N-oxide 63 (HO/MeOH, 84% yield).
-
Halogenation : NCS-mediated allylic chlorination → allylic acetate 64 (88% yield) .
C11–C12 Cyclic Carbamate Formation
-
Carbamoylation : CDI/NaH in DMF → 12-O-carbamate 2 .
-
Cyclization : NH/MeCN → 11,12-cyclic carbamate 3 (Baker protocol) .
Glycosylation
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Aglycone functionalization : 2,6-anhydro-2-thio sugar 34 → α-glycoside 35 (92% yield via chelation control) .
Crotylation (Kirsche et al.)
-
Step : Stereoselective crotylboration to construct C3–C9 fragment.
-
Outcome : Avoids traditional protecting-group strategies, reducing step count .
Diels-Alder Cyclization
-
Application : Decalin moiety synthesis for erythronolide derivatives.
-
Conditions : Xylene, 140°C → adduct 42 (single stereoisomer) .
Stability in Formulations
Scientific Research Applications
Erythribyssin A has several scientific research applications, including:
Chemistry: Used as a model compound for studying prenylated pterocarpans.
Biology: Investigated for its inhibitory effects on protein tyrosine phosphatase 1B and bacterial neuraminidase.
Medicine: Potential therapeutic agent for diseases related to protein tyrosine phosphatase 1B activity, such as diabetes and obesity.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
Erythribyssin A exerts its effects primarily by inhibiting protein tyrosine phosphatase 1B and bacterial neuraminidase. The inhibition of protein tyrosine phosphatase 1B is achieved through the binding of this compound to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to increased insulin sensitivity and reduced blood glucose levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Erythribyssin A belongs to a broader family of pterocarpans and isoflavonoids. Below is a comparative analysis with structurally and functionally related compounds, supported by experimental data from the provided evidence:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Findings:
Structural Differences: this compound and B differ in oxygenation patterns, with Erythribyssin B having an additional oxygen atom (C₁₆H₁₁O₅ vs. unreported for A) . Demethylmedicarpin lacks a methyl group compared to medicarpin, enhancing its solubility in polar solvents like methanol .
Class-Specific Activity: Pterocarpans generally outperform isoflavones like genistein in bioactivity, possibly due to their fused benzofuran ring enhancing molecular stability and target binding .
Enzyme Inhibition: While this compound’s PTP1B (protein tyrosine phosphatase 1B) inhibition data are absent, compounds like burrtinone (79) and its dehydrate (80) in ethyl acetate showed strong PTP1B inhibition, suggesting structural optimization (e.g., ketone groups) enhances activity .
Table 2: Comparative Bioactivity in Different Solvents
| Compound | Solvent | Bioactivity Outcome |
|---|---|---|
| Erythribyssin G | Ethyl acetate | Weak PTP1B inhibition |
| Erythrabyssin I | Methanol | Strong antifungal/antioxidant |
| Genistein | Chloroform:methanol (1:1) | Weak activity |
Research Implications and Gaps
- Structural Elucidation : this compound’s exact structure and molecular formula remain unclear in the provided evidence, necessitating further spectroscopic analysis (e.g., NMR, MS) .
- Synthetic Analogues: Modifying this compound’s substituents (e.g., adding methoxy groups) may enhance bioactivity, as seen in burrtinone derivatives .
Q & A
Basic Research Questions
Q. What established protocols ensure high-purity synthesis of Erythribyssin A, and what critical parameters influence yield?
- Methodological Answer: High-purity synthesis typically involves regioselective glycosylation and polyketide chain elongation. Key parameters include reaction temperature (e.g., 25–30°C for stability), solvent polarity (acetonitrile/water mixtures), and catalytic agents (e.g., NADPH-dependent reductases). Post-synthesis purification via reverse-phase HPLC (C18 columns, methanol/water gradient) and characterization using H/C NMR and high-resolution mass spectrometry (HRMS) are essential. Reproducibility requires strict adherence to protocols, as minor deviations in pH or solvent ratios can alter stereochemistry .
Q. Which analytical techniques are most reliable for structural elucidation of this compound, and how should data be interpreted?
- Methodological Answer: X-ray crystallography is the gold standard for resolving absolute configuration, but it requires high-quality single crystals. For amorphous samples, tandem MS/MS fragmentation (collision-induced dissociation) paired with 2D NMR (COSY, HSQC, HMBC) can map carbon骨架 connectivity. Comparative analysis with spectral databases (e.g., Natural Products Atlas) is critical. Ambiguities in NOESY correlations should prompt re-evaluation of solvent systems or isotopic labeling experiments .
Q. How do researchers validate the antimicrobial activity of this compound against drug-resistant pathogens?
- Methodological Answer: Use standardized CLSI/MIC assays with controls for biofilm disruption (e.g., crystal violet staining) and efflux pump inhibition (e.g., ethidium bromide accumulation tests). Include reference strains (e.g., Staphylococcus aureus ATCC 29213) and clinical isolates. Data should report minimum inhibitory concentrations (MICs) with 95% confidence intervals and assess cytotoxicity via mammalian cell lines (e.g., HEK293) to confirm selectivity .
Advanced Research Questions
Q. How can contradictory reports on this compound’s anti-inflammatory efficacy be resolved through experimental design?
- Methodological Answer: Discrepancies often arise from variations in model systems (e.g., murine vs. human macrophages) or LPS dosage. Employ a dual-model approach: (1) In vitro NF-κB luciferase reporter assays (THP-1 cells) to quantify pathway inhibition, and (2) In vivo murine collagen-induced arthritis models with cytokine profiling (ELISA for TNF-α, IL-6). Cross-validate findings using siRNA knockdown of target proteins (e.g., IKKβ) to confirm mechanism specificity .
Q. What strategies improve this compound’s bioavailability without structural modification?
- Methodological Answer: Nanoformulation with polylactic-co-glycolic acid (PLGA) nanoparticles (100–200 nm size, PEGylated surface) enhances plasma half-life. Pharmacokinetic studies in Sprague-Dawley rats should compare oral vs. intravenous administration, measuring AUC via LC-MS/MS. Alternatively, co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can reduce first-pass metabolism .
Q. How can computational modeling predict off-target interactions of this compound in complex biological systems?
- Methodological Answer: Use molecular docking (AutoDock Vina) against human proteome databases (PDB, UniProt) to identify potential off-targets. Prioritize targets with binding energy ≤ −8.0 kcal/mol. Validate via thermal shift assays (TSA) to measure protein stabilization upon ligand binding. Machine learning models (e.g., DeepChem) trained on ChEMBL data can predict ADMET properties, reducing reliance on trial-and-error screening .
Q. What ethical and methodological considerations apply to in vivo toxicity studies of this compound?
- Methodological Answer: Follow OECD Guidelines 420/423 for acute oral toxicity, using staggered dosing (5–2000 mg/kg) in Wistar rats. Include histopathology (H&E staining of liver/kidney) and hematological panels (ALT, creatinine). For ethical compliance, use the 3Rs framework: Replace mammalian models with Galleria mellonella larvae for preliminary screens, reduce sample sizes via Bayesian adaptive designs, and refine endpoints to minimize distress .
Methodological Guidelines for Data Reporting
- Reproducibility : Document reaction conditions (e.g., inert atmosphere, stirring rates) and raw spectral data in supplementary materials. Use MESTReNova for NMR peak integration, ensuring δ values are referenced to TMS .
- Data Contradictions : Apply Bland-Altman plots to assess inter-laboratory variability in bioactivity assays. Meta-analyses should use random-effects models (RevMan software) to account for heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
